molecular formula C20H28O5 B1671944 Ingenol CAS No. 30220-46-3

Ingenol

Cat. No. B1671944
CAS RN: 30220-46-3
M. Wt: 348.4 g/mol
InChI Key: VEBVPUXQAPLADL-POYOOMFHSA-N
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Description

Ingenol is a substance used in medicine, specifically in a topical agent known as Ingenol Mebutate . It is used to treat a skin condition called actinic keratosis . The generic name for this substance is ingenol [IN-je-nol-MEB-ue-tate], and it is also known by the brand name Picato . It belongs to the drug class of topical antineoplastics .


Synthesis Analysis

The total synthesis of Ingenol has been a subject of study in various laboratories. The synthesis process involves the establishment of the trans-intrabridgehead stereochemistry, which is a challenging structural feature in the synthesis of Ingenol . The synthesis process has been improved over time, with each new synthesis setting a new benchmark in efficiency .


Molecular Structure Analysis

Ingenol is a member of the ingenane diterpenes, which are structurally complex and biologically important compounds . The establishment of the trans-intrabridgehead stereochemistry represents a daunting synthetic challenge .


Chemical Reactions Analysis

Ingenol has been shown to be an effective activator of PKC-delta and PKC-delta translocation . It also downregulates the expression and activity of PKC-alpha . The modulation of PKCs by Ingenol leads to Ras/Raf/MAPK and p38 activation and AKT/PKB inhibition .


Physical And Chemical Properties Analysis

Ingenol has a molecular formula of C20H28O5 and a molecular weight of 348.43 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Total Synthesis of Ingenol

Ingenol is a structurally complex and biologically important class of naturally occurring compounds . The total synthesis of ingenol has been a significant achievement in the field of organic synthesis . The synthesis process involves the development of a methodology that was successfully applied to the generation of the critical trans-intrabridgehead stereochemistry of ingenol .

Anticancer Activity

Ingenol derivatives possess important anticancer activity . This includes the recently Food and Drug Administration–approved Picato, a first-in-class drug for the treatment of the precancerous skin condition actinic keratosis .

Anti-HIV Activity

Ingenol has been found to have a range of important biological activities, including anti-HIV . This makes it a potential candidate for further research in the development of treatments for HIV.

Cyclase Phase Research

The cyclase phase of ingenol synthesis has been studied extensively. It proceeds in only 7 steps from 9 to generate 5 stereocenters and form 7 carbon–carbon bonds . This illustrates the strategic value of targeting a minimally oxidized core structure and utilizing powerful carbon–carbon bond–forming methodologies .

Metabolic Pathways of Ingenol

Studies have revealed that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol . This information is crucial for understanding how ingenol is processed in the body and can inform the development of new drugs and treatments.

Structural Complexity

The structural complexity of ingenol, particularly the trans-intrabridgehead stereochemistry of the bicyclo [4.4.1]undecane ring system, represents a daunting synthetic challenge . This complexity has thwarted efforts directed toward the total synthesis of this natural product class for decades in laboratories around the world .

Mechanism of Action

Target of Action

Ingenol primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. PKC plays pivotal roles in the signaling pathways governing various physiological functions in cells, including cell proliferation, invasion, angiogenesis, apoptosis, autophagy, differentiation, and senescence . Another target identified is the mitochondrial carnitine-acylcarnitine translocase SLC25A20 .

Mode of Action

It is known to exert its effects as a modulator of eight PKC isoenzymes . Ingenol induces cell death—necrosis at higher concentrations and apoptosis at lower concentrations—depending on the concentration and type of cells studied . Furthermore, ingenol triggers indirect proinflammatory effects by stimulating immune system components .

Biochemical Pathways

Ingenol affects several biochemical pathways. It has been found that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol . These pathways are crucial for the metabolism and elimination of ingenol from the body.

Pharmacokinetics

Ingenol demonstrates minimal systemic absorption when applied topically . Pharmacokinetic studies show no detectable blood concentrations of ingenol or its metabolites following application, indicating a favorable safety profile .

Result of Action

Ingenol induces cell death in damaged skin cells, leading to the destruction of the lesion . It has demonstrated efficacy in treating actinic keratosis, psoriasis, and certain skin cancers by inducing cell death and anti-tumor effects . The cytotoxic effects of ingenol in cancer cells and normal keratinocytes are caused by different molecular mechanisms, subsequent to changes in mitochondrial structure .

Action Environment

The action of ingenol is influenced by the environment in which it is applied. It is used topically, and its effects are localized to the area of application . The effectiveness of ingenol can be influenced by factors such as the condition of the skin, the presence of other substances, and the specific characteristics of the individual’s immune response.

Safety and Hazards

Ingenol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

Future Directions

Ingenol mebutate, a derivative of Ingenol, has been approved for the treatment of actinic keratosis . It has shown efficacy in treating actinic keratosis, psoriasis, and certain skin cancers by inducing cell death and anti-tumor effects . Future research may focus on further understanding the mechanism of action of Ingenol and its potential uses in other medical conditions .

properties

IUPAC Name

(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBVPUXQAPLADL-POYOOMFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ingenol

CAS RN

30220-46-3
Record name Ingenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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